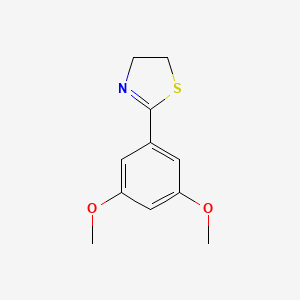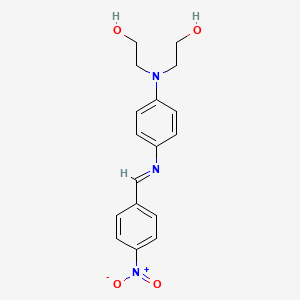
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is an organic compound known for its applications in various fields such as dyeing and scientific research. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, making it versatile in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline typically involves the reaction of 4-nitrobenzaldehyde with 4-(bis(2-hydroxyethyl)amino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline, while substitution reactions can produce a range of derivatives with different functional groups .
Applications De Recherche Scientifique
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline: A reduced form of the compound with an amino group instead of a nitro group.
4-(Bis(2-hydroxyethyl)amino)-N-(4-methylbenzylidene)aniline: A derivative with a methyl group instead of a nitro group.
Uniqueness
4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is unique due to its combination of amino and nitro functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and other organic compounds .
Propriétés
Numéro CAS |
152100-53-3 |
|---|---|
Formule moléculaire |
C17H19N3O4 |
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylideneamino]anilino]ethanol |
InChI |
InChI=1S/C17H19N3O4/c21-11-9-19(10-12-22)16-7-3-15(4-8-16)18-13-14-1-5-17(6-2-14)20(23)24/h1-8,13,21-22H,9-12H2 |
Clé InChI |
JFWPEGIUZVSGJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





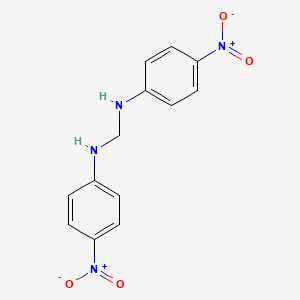


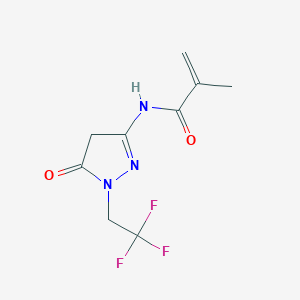
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)

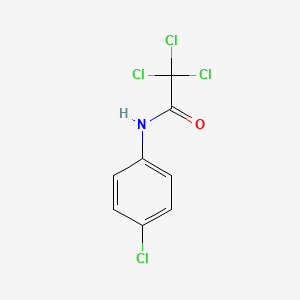
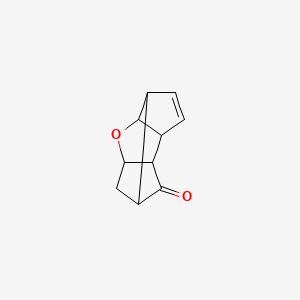
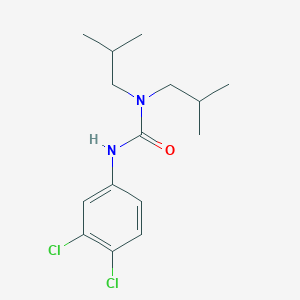
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
